Product packaging for Dynorphin B (5-9)(Cat. No.:CAS No. 132733-02-9)

Dynorphin B (5-9)

Cat. No.: B148124
CAS No.: 132733-02-9
M. Wt: 718.8 g/mol
InChI Key: NEKOYHRIDQWRQZ-LSBAASHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynorphin B (5-9) is a defined peptide fragment derived from the endogenous opioid peptide, Dynorphin B. The full-length Dynorphin B is a product of the prodynorphin precursor protein and acts as an endogenous ligand for the kappa opioid receptor (KOP), with lower affinity for mu and delta opioid receptors . Dynorphins are known to be stored in and released from dense-core vesicles in the central nervous system, particularly in regions such as the hypothalamus, hippocampus, and striatum . While the specific biological activity and research applications of the Dynorphin B (5-9) fragment are still being characterized, research on full-length dynorphin peptides provides context for its potential research value. Dynorphins have been implicated in a wide range of physiological processes, including the modulation of pain perception, stress responses, and addictive behaviors . In research settings, fragments like Dynorphin B (5-9) are valuable tools for studying structure-activity relationships (SAR), mapping receptor binding sites, and investigating the metabolic processing of larger parent peptides. Please Note: The specific amino acid sequence, mechanism of action, and primary research applications for the Dynorphin B (5-9) fragment require further scientific characterization. Researchers are encouraged to consult the specific analytical data and COA provided with the product. This product is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H54N12O7 B148124 Dynorphin B (5-9) CAS No. 132733-02-9

Properties

CAS No.

132733-02-9

Molecular Formula

C32H54N12O7

Molecular Weight

718.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C32H54N12O7/c1-18(2)16-20(33)26(46)41-21(10-6-14-39-31(35)36)27(47)42-22(11-7-15-40-32(37)38)28(48)43-23(12-13-25(34)45)29(49)44-24(30(50)51)17-19-8-4-3-5-9-19/h3-5,8-9,18,20-24H,6-7,10-17,33H2,1-2H3,(H2,34,45)(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)(H4,35,36,39)(H4,37,38,40)/t20-,21-,22-,23-,24-/m0/s1

InChI Key

NEKOYHRIDQWRQZ-LSBAASHUSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Other CAS No.

132733-02-9

sequence

LRRQF

Synonyms

dynorphin B (5-9)
LRRQF

Origin of Product

United States

Molecular Biosynthesis and Post Translational Processing of Dynorphin B Precursors

Prodynorphin (PDYN) Gene Expression and Transcriptional Regulation

The synthesis of dynorphins begins with the transcription of the PDYN gene. mdpi.comnih.gov In humans, this gene is located on chromosome 20 and contains four exons and three introns. nih.gov The expression of the PDYN gene is not uniform; it is highly regulated and exhibits tissue-specific and cell-type-specific patterns, with notable expression in neurons of the central nervous system, including the striatum, hippocampus, and hypothalamus. mdpi.comki.se

The transcriptional regulation of the PDYN gene is complex, involving various transcription factors and epigenetic mechanisms. mdpi.com Neuronal depolarization leads to dynamic changes in gene expression, with an initial wave of immediate early genes (IEGs) that includes transcription factors like AP-1. biorxiv.orgelifesciences.org These IEGs are thought to then regulate the expression of late response genes (LRGs), which include neuropeptides like prodynorphin. biorxiv.org Studies have shown that blocking protein synthesis prevents the chromatin remodeling necessary for the transcription of LRGs, indicating the essential role of the newly synthesized IEG proteins. biorxiv.orgelifesciences.org

Epigenetic modifications, such as DNA methylation, also play a crucial role. mdpi.com In the human brain, the PDYN gene promoter contains differentially methylated regions (DMRs) that are hypomethylated in neurons, where the gene is active, and hypermethylated in other cell types. mdpi.comoup.com The transcription factor USF2 has been identified as a key regulator that binds to the unmethylated promoter region in neurons, activating PDYN transcription. oup.com

Activation of U-937 macrophage cells with lipopolysaccharide (LPS) has been shown to decrease PDYN mRNA levels in a concentration and time-dependent manner, suggesting that inflammation can down-regulate dynorphin (B1627789) production via transcriptional inhibition. nih.gov

Proteolytic Maturation of Preprodynorphin to Prodynorphin

Once the PDYN gene is transcribed into messenger RNA (mRNA), it is translated into a 254-amino acid precursor protein called preprodynorphin. nih.govnih.gov This initial protein contains a 20-amino acid signal peptide at its N-terminus, which directs it to the endoplasmic reticulum. nih.gov This signal peptide is rapidly cleaved off by signal peptidases, resulting in the formation of prodynorphin (PDYN). nih.govnih.gov

Enzymatic Cleavage of Prodynorphin by Proprotein Convertases (PC1, PC2) and Carboxypeptidases to Yield Dynorphin B

Prodynorphin undergoes further extensive post-translational processing within the secretory pathway, primarily within dense-core vesicles. wikipedia.org This processing involves a series of cleavages by endopeptidases, most notably proprotein convertases PC1 (also known as PC3) and PC2, at specific single and paired basic amino acid residues (lysine and arginine). nih.govresearchgate.netnih.gov

The differential expression and activity of these convertases in various tissues contribute to the tissue-specific processing of prodynorphin, leading to different profiles of dynorphin peptides. nih.gov Following endopeptidase cleavage, carboxypeptidases, such as carboxypeptidase E (CPE), remove the basic residues from the C-terminus of the resulting peptides. researchgate.netnih.gov

The enzymatic processing of prodynorphin generates several large, intermediate opioid peptides. sci-hub.se One such intermediate is leumorphin, also known as dynorphin B-29. sci-hub.sewikipedia.org Leumorphin is a 29-amino acid peptide that is a direct precursor to Dynorphin B. wikipedia.orgwikipedia.org It is formed by the proteolytic cleavage of prodynorphin at residues 226-254. wikipedia.org

Further processing of these intermediates yields the final, biologically active dynorphin peptides. "Big Dynorphin," a 32-amino acid peptide containing both Dynorphin A and Dynorphin B sequences, is one such product that arises from incomplete processing. wikipedia.orgpnas.org

Dynorphin B (1-13), also known as rimorphin, is a 13-amino acid peptide generated from the cleavage of leumorphin. wikipedia.orgnih.gov This conversion is mediated by a thiol protease in the brain that cleaves at a single arginine residue between threonine-13 and arginine-14 of leumorphin. nih.govnih.gov This cleavage can occur in a single step, without the prerequisite of a trypsin-like enzyme followed by a carboxypeptidase B-like enzyme. nih.gov The proprotein convertase PC2 has been shown to cleave prodynorphin to produce Dynorphin B (1-13). researchgate.netnih.gov

Hypothesized Mechanisms for the Generation of Shorter Fragments, including Dynorphin B (5-9) (Inferred)

While the generation of major dynorphin peptides like Dynorphin A and Dynorphin B is well-documented, the precise mechanisms leading to shorter fragments such as Dynorphin B (5-9) are less clear and are largely inferred from our understanding of general peptide metabolism.

It is hypothesized that smaller fragments like Dynorphin B (5-9) are likely the result of further enzymatic degradation of the larger, parent dynorphin peptides, such as Dynorphin B (1-13). This degradation could occur extracellularly after release or intracellularly. The enzymes responsible for this further processing could include various peptidases present in the synaptic cleft or within cells. Given that the N-terminal tyrosine is crucial for opioid receptor activity, fragments lacking this residue, such as Dynorphin B (5-9), would likely have different biological activities or be inactive at opioid receptors. The generation of such fragments could represent a mechanism for terminating the opioid signal or for producing peptides with novel, non-opioid functions.

Enzymatic Metabolism and Degradation Pathways of Dynorphin B and Its Fragments

General Peptidase Systems Affecting Dynorphin (B1627789) Peptides in Biological Milieus

The degradation of dynorphin peptides in biological environments is a complex process mediated by several classes of peptidases. These enzymes cleave the peptide backbone at specific sites, leading to either inactivation or the generation of new biologically active fragments. The primary peptidase activities involved are aminopeptidases, carboxypeptidases, and endopeptidases. lboro.ac.ukwikipedia.org

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of peptides. The N-terminal tyrosine residue of dynorphins is crucial for their opioid activity, making its removal a key step in their inactivation. wikipedia.org Studies have shown that the N-terminal tyrosine is highly susceptible to hydrolysis, and its cleavage is a major metabolic pathway for dynorphin degradation in tissues like the rat spinal cord. lboro.ac.uk

Several aminopeptidases, including aminopeptidase (B13392206) M and the puromycin-sensitive aminopeptidase, have been implicated in the degradation of dynorphin-related peptides. nih.gov Research indicates that both enzymes exhibit a higher affinity for longer dynorphin peptides. nih.gov For instance, the inhibition constant (Ki) for Dynorphin A (1-17) is in the nanomolar range (23-30 nM), while for the smaller enkephalin pentapeptides, it increases to the micromolar range (25-50 µM). nih.gov This suggests that these aminopeptidases are significantly involved in the metabolism of larger dynorphin peptides. nih.gov Inhibitors such as amastatin (B1665947) and bestatin (B1682670) can block this N-terminal degradation. researchgate.netwikipedia.org

Table 1: Aminopeptidases in Dynorphin Metabolism

Enzyme Action Effect on Dynorphin Inhibitors
Aminopeptidase M Cleaves N-terminal amino acids Inactivation by removing N-terminal tyrosine Bestatin, Amastatin

Carboxypeptidases are exopeptidases that cleave amino acids from the C-terminus of peptides. This type of cleavage can result in the formation of shorter, but still biologically active, dynorphin fragments. ingentaconnect.comnih.gov For example, carboxypeptidase N is known to act on peptides with basic C-terminal amino acids, such as the C-terminal lysine (B10760008) in Dynorphin A (1-13), leading to the formation of Dynorphin A (1-12). ingentaconnect.com The processing of precursor proteins like prodynorphin is also influenced by carboxypeptidase activity, which can enhance the cleavage at single basic residues. wikipedia.org

Endopeptidases, or proteinases, cleave peptide bonds within the peptide chain, rather than at the ends. This internal cleavage can generate smaller active fragments or lead to complete inactivation. For example, studies on the metabolism of Dynorphin A (1-8) in rat spinal cord revealed the activity of an endopeptidase that cleaves the Leucine⁵-Arginine⁶ bond, liberating the opioid pentapeptide [Leu]enkephalin. lboro.ac.uk Neutral endopeptidase (NEP, or enkephalinase) is another key enzyme in this class, though its activity towards different dynorphin peptides can vary. capes.gov.br Some studies suggest that peptides containing the Met-enkephalin sequence are more reactive with NEP than those containing the Leu-enkephalin sequence. capes.gov.br

Specific Enzymes Implicated in Dynorphin B and Related Fragment Degradation

Beyond the general peptidase systems, specific enzymes have been identified that play a crucial role in the processing and degradation of Dynorphin B and its precursors.

Dynorphin Converting Enzyme (DCE) is a specific endopeptidase that has been identified in cerebrospinal fluid and various tissues. ingentaconnect.com It is characterized as a serine protease that specifically cleaves neuropeptides at monobasic sites. ingentaconnect.com Another enzyme referred to as a dynorphin converting enzyme, isolated from rat spinal cord, resembles a neutral cysteine endopeptidase. nih.gov This enzyme cleaves Dynorphin B to generate its N-terminal fragment, Leu-enkephalin-Arg⁶. nih.gov It shows considerably higher activity against Dynorphin B compared to Dynorphin A or α-neoendorphin. nih.gov

A thiol protease from rat brain membranes also demonstrates "dynorphin converting activity" by converting leumorphin (Dynorphin B-29) to the tridecapeptide Dynorphin B (rimorphin). nih.govnih.gov This conversion occurs via a "single-arginine cleavage" and appears to be a single-step process, not involving a trypsin-like enzyme followed by a carboxypeptidase B-like enzyme. nih.gov

Table 2: Characteristics of Dynorphin Converting Enzyme (DCE) Activity

Enzyme Source Enzyme Type Substrate Primary Product(s)
Rat Spinal Cord Neutral Cysteine Endopeptidase Dynorphin B Leu-enkephalin-Arg⁶

Cysteine peptidases (or thiol proteases) are a class of enzymes characterized by a cysteine residue in their active site. As mentioned, enzymes with dynorphin-converting activity isolated from the human and rat spinal cord have been identified as thiol-dependent proteins or cysteine endopeptidases. nih.govnih.govnih.gov These enzymes are involved in the specific cleavage of dynorphin peptides. For instance, the conversion of leumorphin to Dynorphin B is carried out by a thiol protease. nih.govnih.gov Furthermore, brain endo-oligopeptidase A, which is involved in metabolizing neuropeptides, has been considered a cysteine-endopeptidase, and dynorphin-derived peptides are among its best substrates. nih.gov This highlights the important role of cysteine peptidases in the specific processing pathways that generate various dynorphin fragments.

In Vitro and Ex Vivo Degradation Kinetics of Dynorphin B-Related Peptides

While specific kinetic data for the degradation of the Dynorphin B (5-9) fragment is not extensively detailed in the available scientific literature, the metabolic fate of dynorphin peptides, in general, has been a subject of significant research. Studies on parent molecules like Dynorphin A and Dynorphin B, along with their various fragments, provide a framework for understanding the principles of their stability and enzymatic breakdown in biological matrices. Endogenous opioid peptides are typically characterized by a short half-life, undergoing rapid enzymatic degradation which terminates their biological activity.

Research into the degradation of dynorphin-related peptides has identified several key enzymatic pathways. Aminopeptidases, which cleave amino acids from the N-terminus, are major contributors to the breakdown of these peptides. For instance, the rapid N-terminal cleavage of tyrosine from Dynorphin A is a primary inactivation step observed both in vitro in rat brain membranes and in vivo. umich.eduumich.edu This process yields des-tyrosine dynorphin fragments, which have different activity profiles. umich.edu

The stability of dynorphin peptides is highly dependent on their length and amino acid sequence. Studies utilizing puromycin-sensitive aminopeptidase and aminopeptidase M demonstrated that these enzymes exhibit a higher affinity for longer dynorphin peptides. For example, the inhibition constant (Ki) for Dynorphin A (1-17) was in the nanomolar range (23-30 nM), indicating high affinity, whereas the Ki for the much shorter leu-enkephalin pentapeptide was in the micromolar range (25-50 µM), indicating significantly lower affinity. uky.edu This suggests that while longer peptides are potent substrates, shorter fragments may exhibit greater resistance to these specific aminopeptidases. However, the catalytic rate (kcat) of these enzymes was found to be relatively constant for peptides up to 10 amino acids, decreasing for peptides longer than a decapeptide. uky.edu

Ex vivo and in vitro studies using various biological preparations have consistently shown the rapid metabolism of dynorphin peptides. For example, when incubated with rat brain homogenates, less than 10% of the initial amount of Dynorphin A(1-8) remained intact at the end of a binding assay. nih.gov The primary metabolite identified in the presence of certain peptidase inhibitors was [Leu5]enkephalin, indicating cleavage by an endopeptidase. nih.gov The half-life of other related opioid peptides, such as Dynorphin A (1-13), has been reported to be as short as one minute in plasma. researchgate.net

The following tables summarize kinetic data from studies on Dynorphin A and other related opioid peptides, which illustrate the general susceptibility of these compounds to enzymatic degradation.

Table 1: In Vitro Degradation of Dynorphin A in Rat Brain Homogenates

Compound Incubation Time (minutes) Percent Intact Primary Cleavage Site Reference
Dynorphin A 60 23% Amino-terminal (Tyr1) umich.edu
Dynorphin A(1-8) Not specified (end of assay) <10% Internal (e.g., Leu5-Arg6) nih.gov

Table 2: Comparative Half-Life of Related Opioid Peptides

Peptide Biological Matrix Half-Life (t½) Reference
Dynorphin A (1-13) Plasma ~1 minute researchgate.net
Leu-enkephalin Plasma ~6.7 minutes researchgate.net

These findings collectively indicate that dynorphin peptides, including Dynorphin B and its fragments, are subject to rapid and complex enzymatic degradation in vitro and ex vivo. The process is governed by a variety of peptidases, and the resulting degradation kinetics are a function of the peptide's specific amino acid sequence and length. The presence of peptidase inhibitors can significantly reduce the rate of breakdown, which underscores the enzymatic nature of their metabolism. nih.govcsic.es

Opioid and Non Opioid Receptor Interactions of Dynorphin B 5 9 and Parent Peptides

Kappa Opioid Receptor (KOR) Binding and Agonism

Dynorphins are a class of endogenous opioid peptides recognized as the primary endogenous ligands for the kappa opioid receptor (KOR). ctdbase.orgnih.gov They generally exhibit a high affinity and selectivity for KORs over other opioid receptor types. nih.govannualreviews.org Activation of KOR by its dynorphin (B1627789) agonists is associated with a range of physiological responses, including the modulation of pain, mood, and addiction pathways. researchgate.net

While dynorphins as a family are considered cognate KOR agonists, there are differences in affinity among the various forms. nih.gov For instance, Dynorphin B has been noted to have a lower affinity for the human KOR compared to Dynorphin A and big dynorphin. annualreviews.org The binding of dynorphins to KOR is a complex process that initiates intracellular signaling cascades, primarily through Gi/Go proteins. researchgate.net

Table 1: Binding Affinity of Selected Parent Dynorphin Peptides at Opioid Receptors This table presents data for parent dynorphin peptides to provide context for the potential properties of Dynorphin B (5-9).

Peptide Receptor Binding Affinity (Ki, nM) Source
Dynorphin A KOR ~0.3 nih.gov
MOR ~8.3 nih.gov
DOR ~6.3 nih.gov
Dynorphin A (1-13) KOR ~200 (Kd) umich.edu

| Dynorphin B | KOR | Lower affinity than Dyn A | annualreviews.org |

Specificity for KOR Subtypes (e.g., K1, K2)

The kappa opioid receptor system includes several subtypes, such as K1 and K2, which are pharmacologically distinct. The parent dynorphin peptides are generally considered non-selective agonists across these KOR subtypes. Research into ligands with greater specificity for a particular subtype is ongoing, but detailed characterizations of the binding profiles of most endogenous dynorphins, including Dynorphin B and its fragments, at different KOR subtypes are not extensively detailed in the available literature.

The dynorphin peptides, including Dynorphin A and Dynorphin B, are among the most potent endogenous opioids at the KOR. nih.gov However, their affinity for KOR is highly dependent on the length of the peptide chain, particularly the presence of positively charged amino acids in the C-terminal portion. arxiv.org For example, the full-length Dynorphin A (1-17) and its larger fragments like Dynorphin A (1-13) bind with high affinity. mdpi.com Shorter fragments, such as Dynorphin A (1-8), show a reduction in activity, and further shortening is detrimental to both affinity and activity. mdpi.com Dynorphin B generally displays a high affinity for KOR, though it is considered less potent than Dynorphin A. annualreviews.org When compared to other opioid families, dynorphins are markedly more selective for the KOR than enkephalins, which preferentially bind to the delta opioid receptor (DOR), or β-endorphin, which has a high affinity for the mu-opioid receptor (MOR). researchgate.netnih.gov

Mu Opioid Receptor (MOR) Interactions and Modulatory Effects

While their primary target is the KOR, parent dynorphin peptides can also bind to mu-opioid receptors (MOR), albeit with lower affinity. nih.govannualreviews.org Shorter dynorphin fragments that have lost the C-terminal amino acids responsible for KOR selectivity may exhibit relatively higher affinity for MOR and DOR. mdpi.com For instance, the conversion of a KOR-selective dynorphin peptide into a MOR/DOR-selective peptide like Leu-enkephalin occurs with the loss of the C-terminal positively charged residues. mdpi.com This suggests that while full-length Dynorphin B is KOR-preferring, its fragments could potentially interact with MORs. However, without the N-terminal "message" sequence, the Dynorphin B (5-9) fragment itself would not be expected to act as a conventional MOR agonist.

Delta Opioid Receptor (DOR) Interactions and Modulatory Effects

Similar to their interaction with MORs, parent dynorphins bind to delta opioid receptors (DOR) with a lower affinity than their primary target, the KOR. nih.govannualreviews.org The selectivity for KOR over DOR is a defining characteristic of the dynorphin family. researchgate.net The loss of C-terminal residues in dynorphin peptides can decrease KOR selectivity and relatively increase interactions at DORs. mdpi.com Again, as the Dynorphin B (5-9) fragment lacks the N-terminal sequence critical for opioid receptor activation, it is not predicted to function as a direct DOR agonist.

Mechanisms of Ligand-Receptor Association: The "Message-Address" Paradigm and its Applicability to Dynorphin B (5-9)

The "message-address" concept is a widely accepted model for how opioid peptides achieve both activation and receptor selectivity. researchgate.netnih.gov According to this paradigm:

The "message" sequence, which for dynorphins is the N-terminal Tyr-Gly-Gly-Phe-Leu (YGGFL), is responsible for binding to and activating opioid receptors. This sequence is common to many opioid peptides. mdpi.comnih.gov

The "address" sequence, which is the C-terminal extension beyond the message, determines the peptide's selectivity for a specific opioid receptor subtype. researchgate.netnih.gov

For dynorphins, the "address" domain is rich in basic amino acids (like Arginine and Lysine), and it is this positive charge that is thought to mediate the high affinity and selectivity for the KOR, likely through electrostatic interactions with negatively charged residues in the extracellular domains of the receptor. arxiv.orgresearchgate.net

The fragment Dynorphin B (5-9) corresponds to the amino acid sequence Arg-Gln-Phe-Lys-Val. This sequence lies entirely within the "address" portion of the parent Dynorphin B peptide. Crucially, it lacks the N-terminal tyrosine residue and the rest of the "message" sequence, which are essential for opioid activity. nih.gov Therefore, based on the message-address model, Dynorphin B (5-9) would be incapable of acting as a traditional opioid agonist at KOR, MOR, or DOR. It could, however, potentially play a role in modulating the binding of the full-length peptide or have other, non-opioid functions. Studies on Dynorphin A have suggested that modifications to the C-terminal "address" domain can indeed affect the efficacy of the entire peptide at the KOR. acs.org

Non-Opioid Receptor Interactions

There is growing evidence that dynorphin peptides, particularly fragments that lack the N-terminal tyrosine and are thus inactive at opioid receptors, can exert biological effects through non-opioid mechanisms. nih.gov For example, C-terminal fragments of Dynorphin A have been shown to interact with bradykinin (B550075) receptors (BRs). A study on Dynorphin A fragments found that those with a C-terminal basic amino acid (like Lysine (B10760008) or Arginine) had higher binding affinities for bradykinin receptors. This suggests that the positively charged residues in the C-terminal domain, similar to those that confer KOR selectivity, are also important for these non-opioid interactions.

Furthermore, some dynorphin fragments, such as Dynorphin A (2-13), have been reported to interact with the NMDA receptor complex, contributing to neuroexcitatory effects. nih.gov Given that Dynorphin B (5-9) is a C-terminal fragment containing basic residues (Arginine at position 6 and Lysine at position 9), it is plausible that it could engage in similar non-opioid interactions, potentially with bradykinin or other receptors. However, direct experimental evidence for such activity by the Dynorphin B (5-9) fragment is currently lacking.

Bradykinin Receptor (B2) Activation

Recent research has unveiled a significant interaction between dynorphins and the bradykinin B2 receptor (B2R), a key player in inflammation and pain signaling. nih.govu-tokyo.ac.jp While dynorphins are known for their opioid receptor-mediated effects, certain fragments, particularly those lacking the N-terminal tyrosine essential for opioid receptor activation, can directly engage and activate bradykinin receptors. wikipedia.org This non-opioid mechanism is implicated in the paradoxical pain-promoting (pronociceptive) effects observed with spinal administration of dynorphin A. wikipedia.orgresearchgate.net

Studies have demonstrated that dynorphin A and its non-opioid fragment, dynorphin A(2-13), can bind to both B1 and B2 bradykinin receptors. nih.gov Specifically, dynorphin A(2-13) has been shown to activate B2 receptors, leading to a cascade of intracellular events, including a transient influx of calcium through voltage-gated calcium channels. nih.gov This activation of bradykinin receptors by dynorphin fragments is thought to contribute to the maintenance of chronic inflammatory and neuropathic pain states. nih.govu-tokyo.ac.jp Evidence suggests that the upregulation of spinal dynorphin during these conditions may lead to the activation of spinal bradykinin receptors, thereby perpetuating pain hypersensitivity. nih.govresearchgate.net

The interaction is complex, as the signaling pathway activated by dynorphin at the B2 receptor appears to be distinct from that initiated by bradykinin itself. u-tokyo.ac.jp For example, dynorphin A(2-13) was found to activate B2 receptors through a protein kinase A (PKA)-dependent pathway, a mechanism that differs from the primary signaling of bradykinin. u-tokyo.ac.jp This distinct mode of action suggests that dynorphins can act as allosteric modulators or biased agonists at the bradykinin receptor.

PeptideReceptorEffectImplication
Dynorphin ABradykinin B1 & B2Binding and ActivationPronociceptive effects, maintenance of neuropathic pain u-tokyo.ac.jpresearchgate.net
Dynorphin A(2-13)Bradykinin B2Activation, Calcium InfluxPronociceptive effects, inflammatory hyperalgesia nih.gov

Acid-Sensing Ion Channel (ASIC) Modulation

Dynorphin peptides have been identified as potent modulators of acid-sensing ion channels (ASICs), a family of proton-gated cation channels involved in pain perception, synaptic plasticity, and neuronal injury. neurology.orgnih.gov This modulation is independent of opioid receptor activation and represents a significant non-opioid function of dynorphins. nih.gov

Specifically, dynorphin A and big dynorphin have been shown to enhance the activity of ASIC1a, a major ASIC subunit in the central nervous system. nih.govjneurosci.org They achieve this by decreasing the proton sensitivity of the channel's steady-state desensitization. nih.govnih.gov In simpler terms, in the presence of these dynorphins, the channel remains active at more acidic pH levels, which would normally cause it to become desensitized and inactive. nih.gov This potentiation of ASIC1a activity can exacerbate acidosis-induced neuronal death, suggesting a role for this interaction in pathological conditions like ischemic stroke. nih.govpnas.org

Interestingly, not all dynorphin peptides share this modulatory capability. While big dynorphin is a particularly potent modulator of ASICs, dynorphin B has been found to be without effect on these channels. nih.gov The modulatory action of dynorphins on ASICs appears to be direct, involving binding to the extracellular domain of the channel. nih.govpnas.org This interaction is dependent on the subunit composition of the ASIC, with homomeric ASIC1a channels being the most sensitive. nih.gov

PeptideASIC SubtypeEffectPotency
Big DynorphinASIC1aDecreases steady-state desensitizationHigh (most potent endogenous modulator) nih.govpnas.org
Dynorphin AASIC1aDecreases steady-state desensitizationLower than Big Dynorphin nih.gov
Dynorphin B ASIC1a No effect N/A nih.gov

Glutamate (B1630785) Receptor System Modulation (e.g., NMDA, AMPA/Kainate Receptors)

A substantial body of evidence points to the interaction of dynorphins with the glutamate receptor system, particularly the N-methyl-D-aspartate (NMDA) receptor. ki.senih.gov These non-opioid actions are often associated with the excitotoxic and neurotoxic effects observed at high concentrations of dynorphins. nih.govphysiology.org

Dynorphin A and its fragments can directly bind to the NMDA receptor complex. nih.govresearchgate.net This interaction can lead to a potentiation of NMDA receptor-mediated currents, contributing to increased neuronal excitability and, under pathological conditions, cell death. researchgate.netjneurosci.org It has been suggested that dynorphin A may indirectly enhance NMDA receptor activity by promoting the release of excitatory amino acids like glutamate and aspartate. ki.se However, direct binding studies have also confirmed a physical interaction. nih.govresearchgate.net

The N-terminal tyrosine residue, crucial for opioid receptor activity, is not required for these effects on the NMDA receptor. ingentaconnect.com In fact, des-Tyr-dynorphin fragments have been shown to enhance NMDA currents. jneurosci.org

Beyond NMDA receptors, dynorphins can also modulate AMPA/kainate receptors. In spinal cord dorsal horn neurons, dynorphin has been observed to initially depress AMPA/kainate currents but then slow their rate of desensitization, indicating a complex modulatory role. nih.gov These interactions with glutamate receptors are implicated in the development of chronic pain states and secondary neurodegeneration following injury. ki.senih.gov

Peptide FamilyGlutamate ReceptorEffectImplication
Dynorphin A and fragmentsNMDAPotentiation of currents, direct bindingNeurotoxicity, neuropathic pain nih.govresearchgate.netjneurosci.org
Dynorphin AAMPA/KainateBiphasic: initial depression followed by slowed desensitizationModulation of spinal sensory transmission nih.gov

Structure Activity Relationships Sar and Conformational Dynamics of Dynorphin B and Relevant Fragments

Identification of Critical Amino Acid Residues for Receptor Binding and Agonist Potency

The N-terminal region of Dynorphin (B1627789) B, particularly the first four amino acids (Tyr-Gly-Gly-Phe), constitutes the "message" sequence crucial for opioid receptor activation. pnas.org The aromatic residues Tyrosine at position 1 (Tyr1) and Phenylalanine at position 4 (Phe4) are fundamental for both opioid receptor affinity and agonist potency at the kappa opioid receptor (KOR). researchgate.netwikipedia.org An alanine (B10760859) scan of Dynorphin B amide confirmed that these residues are critical for its activity. researchgate.net The N-terminal tyrosine is a conserved feature among all endogenous opioid peptides and is essential for activating opioid receptors. wikidoc.orgwikipedia.orgresearchgate.net Its removal results in a fragment that does not bind to opioid receptors. smartscitech.com The interaction of Tyr1 with the receptor is a key step in initiating the conformational changes that lead to receptor activation. pnas.org Specifically, the Tyr1 residue is thought to interact with a highly conserved aspartate residue in transmembrane helix 3 of the KOR.

The central region of Dynorphin B, often referred to as the "address" sequence, contains basic amino acid residues that are pivotal for its high affinity and selectivity for the KOR. pnas.org The consecutive arginine residues at positions 6 and 7 (Arg6 and Arg7) are particularly important for KOR affinity and agonist potency. researchgate.netwikipedia.org These positively charged residues are believed to form salt bridges with acidic residues in the extracellular loops of the KOR, contributing to the peptide's selectivity for this receptor subtype. frontiersin.org Specifically, Arg6 and Arg7 are thought to interact with glutamic acid residues at positions 209 and 297 in the KOR. frontiersin.org Disruption of these interactions, either by mutating the arginines in dynorphin or the glutamic acids in the receptor, impairs the activation of the G-protein signaling pathway. frontiersin.org The presence of these basic residues in the C-terminal domain of dynorphin is a distinguishing feature that contributes to KOR selectivity. nih.gov

Impact of Specific Amino Acid Substitutions on Receptor Selectivity and Potency (e.g., DynB_G3M/Q8H, DynB_L5S)

Targeted amino acid substitutions in Dynorphin B have been explored to create analogs with altered receptor selectivity and potency. The goal of these modifications is often to increase selectivity for the KOR over other opioid receptors like the mu (MOR) and delta (DOR) opioid receptors, which could lead to a more favorable therapeutic profile with fewer side effects. nih.govresearchgate.net

A study investigating a series of Dynorphin B variants with naturally occurring amino acid substitutions found that it was possible to significantly increase KOR selectivity. nih.govresearchgate.net For instance, the double substitution of Glycine at position 3 with Methionine and Glutamine at position 8 with Histidine (DynB_G3M/Q8H) resulted in the highest selectivity for KORs over MORs. nih.govresearchgate.netnih.gov Similarly, the substitution of Leucine at position 5 with Serine (DynB_L5S) yielded the highest selectivity for KORs over DORs. nih.govresearchgate.netnih.gov Interestingly, this increased selectivity was primarily due to a loss of affinity and potency at the MOR and DOR, rather than an enhancement of these properties at the KOR. nih.govresearchgate.netnih.gov This finding suggests that the amino acids at positions 3, 5, and 8 are more critical for the interaction of Dynorphin B with MOR and DOR than with KOR. nih.govresearchgate.net While these substitutions successfully enhanced selectivity, none of the tested DynB derivatives showed an increased potency in G-protein activation assays. nih.govresearchgate.net In fact, variants with a methionine substitution at position 3 exhibited reduced efficacy, classifying them as partial agonists. nih.govresearchgate.net

Dynorphin B Variant Substitution(s) Effect on Receptor Selectivity Reference
DynB_G3M/Q8HGly3 -> Met, Gln8 -> HisHighest selectivity for KOR over MOR nih.govresearchgate.netnih.gov
DynB_L5SLeu5 -> SerHighest selectivity for KOR over DOR nih.govresearchgate.netnih.gov

Conformational Flexibility and Ligand-Induced Receptor Conformational Changes

Dynorphin B, like other opioid peptides, is a flexible molecule in solution. This conformational flexibility is crucial for its ability to bind to and activate the KOR. Upon binding, the peptide adopts a more defined structure, and this interaction induces conformational changes within the receptor, leading to the initiation of intracellular signaling cascades. frontiersin.org

NMR spectroscopy studies have provided insights into the bound conformation of dynorphin peptides at the KOR. pnas.orgpnas.org These studies have shown that even when bound to the receptor, dynorphin peptides retain a degree of flexibility, particularly at the N- and C-termini. acs.org One study on dynorphin A(1-13) revealed that the central part of the peptide (residues 5-9) forms a helical turn when bound to the KOR, while the N-terminal "message" sequence (YGGF) and the C-terminal segment remain more flexible. pnas.org

The interaction between dynorphin and the KOR is a dynamic process involving multiple steps. It is believed to follow a "message-address" paradigm, where the N-terminal "message" is responsible for receptor activation, and the C-terminal "address" contributes to receptor subtype specificity through electrostatic interactions. pnas.org The binding of the peptide is thought to trigger a series of conformational rearrangements in the receptor's transmembrane helices, ultimately leading to the activation of G-proteins or other signaling pathways like the β-arrestin pathway. arxiv.org The specific conformational changes induced by different dynorphin peptides may vary, potentially explaining the differences observed in their signaling profiles. nih.gov For example, Dynorphin A and Dynorphin B have been shown to differentially regulate KOR trafficking, with Dyn A promoting receptor degradation and Dyn B favoring recycling. nih.gov This suggests that they may stabilize distinct active conformations of the receptor.

Intracellular Signaling Cascades and Functional Selectivity Mediated by Dynorphin B Receptor Activation

Canonical G-Protein Coupled Receptor (GPCR) Signaling via Gi/o Proteins

Upon binding Dynorphin (B1627789) B, the KOR, a member of the G-protein coupled receptor (GPCR) superfamily, undergoes a conformational change. This structural shift facilitates its coupling to and activation of heterotrimeric Gi/o proteins. nih.govoup.com The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.gov Both the activated Gαi/o and the freed Gβγ subunits then proceed to interact with and modulate various downstream effector proteins, initiating a cascade of intracellular events. oup.comjneurosci.org

A primary and well-established consequence of KOR activation by dynorphins is the inhibition of adenylyl cyclase activity. nih.gov The activated Gαi/o subunit directly interacts with adenylyl cyclase, attenuating its enzymatic function. nih.govuq.edu.au This leads to a reduction in the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP. jci.org The resulting decrease in intracellular cAMP levels has widespread effects, as cAMP is a critical regulator of numerous cellular processes, including the activity of protein kinase A (PKA). wikipedia.org Studies have demonstrated that dynorphin peptides, including Dynorphin B, effectively inhibit cAMP production in cells expressing KORs. elifesciences.orgbiorxiv.org For instance, in guinea pig cerebellum membranes, which are rich in kappa receptors, dynorphin analogs, including Dynorphin B, were shown to inhibit adenylyl cyclase. nih.gov While Dynorphin A was more potent, Dynorphin B also produced a significant, dose-dependent inhibition. nih.gov

LigandReceptorAssay SystemEffectPotency (IC50)Reference
Dynorphin BKappa Opioid ReceptorGuinea Pig Cerebellum MembranesInhibition of Adenylyl Cyclase~0.3-0.5 µM nih.gov
Dynorphin AKappa Opioid ReceptorGuinea Pig Cerebellum MembranesInhibition of Adenylyl Cyclase0.03-0.05 µM nih.gov
Dynorphin BKappa Opioid ReceptorPC12 cells expressing SpH-KORInhibition of intracellular cAMPSimilar to Dynorphin A elifesciences.org

The dissociated Gβγ subunit plays a crucial role in modulating the activity of various ion channels, a key mechanism through which KOR activation influences neuronal excitability. jneurosci.org One of the most prominent targets is the family of G-protein gated inwardly rectifying potassium (GIRK) channels. frontiersin.orgmdpi.com Activation of GIRK channels by Gβγ leads to potassium efflux, resulting in hyperpolarization of the cell membrane and a decrease in neuronal firing. frontiersin.org

Conversely, KOR activation typically leads to the inhibition of voltage-dependent calcium channels (VDCCs). jneurosci.org This effect, also mediated by the Gβγ subunit, reduces calcium influx into the presynaptic terminal, thereby decreasing neurotransmitter release. This presynaptic inhibition is a fundamental mechanism by which dynorphins modulate synaptic transmission in various brain circuits. nih.gov

Beta-Arrestin Pathway Recruitment and Functional Consequences

Beyond canonical G-protein signaling, agonist-bound KORs can be phosphorylated by G-protein coupled receptor kinases (GRKs). frontiersin.org This phosphorylation event creates a high-affinity binding site for β-arrestin proteins. nih.govmdpi.com The recruitment of β-arrestin to the receptor serves two primary functions: it sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal, and it acts as a scaffold to initiate a separate wave of G-protein-independent signaling. mdpi.compnas.org

This phenomenon, known as functional selectivity or biased agonism, suggests that different ligands can stabilize distinct receptor conformations, preferentially activating either the G-protein pathway or the β-arrestin pathway. mdpi.compnas.org While some synthetic KOR agonists are relatively unbiased, studies suggest that endogenous peptides like dynorphins can exhibit bias. frontiersin.orgnih.gov The recruitment of β-arrestin is a critical step leading to receptor internalization and has been linked to specific downstream signaling events and behavioral outcomes, distinct from those mediated by G-protein activation. frontiersin.orgmdpi.com Dynorphin B has been shown to activate β-arrestin-dependent pathways, although the degree of bias compared to other dynorphin peptides can vary. frontiersin.orgnih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The signaling cascades initiated by KOR activation extend to the mitogen-activated protein kinase (MAPK) family, a group of serine/threonine kinases that regulate a wide array of cellular activities including gene expression, proliferation, and apoptosis. nih.gov The activation of specific MAPK pathways, such as p38 and ERK, is often linked to the β-arrestin-dependent arm of KOR signaling. frontiersin.org

Activation of the p38 MAPK pathway is a significant consequence of KOR stimulation and is often dependent on GRK and β-arrestin recruitment. jneurosci.orgfrontiersin.orgnih.gov Studies have demonstrated that KOR agonists, including the endogenous peptide Dynorphin B, can induce the phosphorylation and activation of p38 MAPK. nih.gov For example, in AtT-20 cells expressing KOR, Dynorphin B was shown to activate p38 with an EC50 of 60 ± 24 nM. nih.gov This pathway has been implicated in mediating some of the aversive and pro-depressive effects associated with KOR activation. jneurosci.orgnih.gov The activation of p38 MAPK can influence synaptic plasticity and has been shown to play a role in cellular responses to stress and inflammation. nih.gov

The extracellular signal-regulated kinase (ERK) pathway is another MAPK cascade modulated by KOR activation. nih.gov KOR-mediated ERK phosphorylation can occur through both β-arrestin-dependent and independent mechanisms. nih.gov The activation of ERK signaling has been implicated in various cellular processes, including the regulation of neurogenesis and astrogenesis. mdpi.com While the p38 pathway is often linked to the negative affective states driven by KOR, the role of ERK activation is more complex and appears to be involved in a different set of cellular outcomes. mdpi.com

PathwayMediatorKey Downstream EffectAssociated Ligand (Example)Reference
Canonical G-protein SignalingGαi/oInhibition of Adenylyl Cyclase / ↓cAMPDynorphin B nih.govuq.edu.au
Canonical G-protein SignalingGβγActivation of GIRK channels, Inhibition of VDCCsDynorphin B jneurosci.orgfrontiersin.org
β-Arrestin Pathwayβ-ArrestinReceptor desensitization, internalization, p38 MAPK activationDynorphin B frontiersin.orgnih.gov
p38 MAPK PathwayPhospho-p38Modulation of synaptic plasticity, stress responsesDynorphin B jneurosci.orgnih.govnih.gov
ERK PathwayPhospho-ERKRegulation of cell differentiation (neurogenesis/astrogenesis)MOR/KOR Agonists nih.govmdpi.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “Dynorphin B (5-9)” that adheres to the specified outline and content requirements.

The core reason is a lack of specific research data for this particular peptide fragment. Scientific studies on dynorphins typically focus on the full-length peptides, such as Dynorphin A (1-17) and Dynorphin B (1-13), or other large, biologically active fragments. The requested fragment, Dynorphin B (5-9), which corresponds to the amino acid sequence Leu-Arg-Arg-Gln-Phe (LRRQF), is not documented in the available literature as having specific effects on the Phosphatidylinositol 3-Kinase (PI3K) pathway, mTOR complex activation, or kappa-opioid receptor trafficking.

The N-terminal tyrosine residue, which is position 1 in Dynorphin B, is established as being critical for binding to and activating opioid receptors. As the Dynorphin B (5-9) fragment lacks this key amino acid, it is not expected to have typical opioid receptor-mediated activity. While some dynorphin fragments lacking the N-terminal tyrosine have been investigated for non-opioid activities, no such data was found for the (5-9) fragment in relation to the requested signaling pathways.

Therefore, any attempt to create content for the specified sections on PI3K modulation, mTOR activation, and receptor trafficking for "Dynorphin B (5-9)" would be speculative and could not be supported by scientifically validated findings. To maintain scientific accuracy and adhere to the strict constraints of the request, this article cannot be generated.

Cellular and Systems Level Biological Roles of Dynorphin B and Relevant Fragments in Experimental Models

Cardiovascular System Regulation in Animal Models

Dynorphin (B1627789) B plays a significant role in the differentiation of stem cells into heart muscle cells, a process known as cardiomyogenic differentiation. In experimental models using mouse embryonic stem cells (ESCs), Dynorphin B has been shown to promote the expression of genes essential for cardiac development, such as GATA-4 and Nkx-2.5. psu.eduahajournals.org This leads to an increased yield of functional, beating cardiomyocytes derived from these stem cells. ahajournals.org The process is mediated, in part, by protein kinase C (PKC) signaling, with specific PKC isoforms being activated and translocated to the nucleus of the developing cardiac cells. psu.edunih.gov

Furthermore, adult rat ventricular cardiomyocytes have been found to express the prodynorphin gene and produce Dynorphin B, suggesting a role for this peptide in mature heart cells as well. mdpi.com The presence of Dynorphin B and its receptors in both embryonic and adult heart cells points to its sustained importance in myocardial function throughout the lifespan. mdpi.compsu.edu

Table 1: Effects of Dynorphin B on Cardiomyogenic Gene Expression in Mouse Embryonic Stem Cells

Gene Effect of Dynorphin B Exposure Reference
GATA-4 Increased transcription psu.eduahajournals.org
Nkx-2.5 Increased transcription psu.eduahajournals.org
α-myosin heavy chain (α-MHC) Enhanced gene and protein expression mdpi.com
Myosin light chain-2V (MLC-2V) Enhanced gene and protein expression psu.edu
Prodynorphin (PDYN) Enhanced transcription ahajournals.org
Oct-4 Inhibited mRNA transcription mdpi.com

A fascinating aspect of Dynorphin B's action is its involvement in intracrine signaling, where it acts within the cell that produces it. nih.gov Research has identified the presence of kappa-opioid receptors (KORs), the primary receptors for dynorphins, on the nuclear membrane of embryonic stem cells. ahajournals.orgahajournals.org

Dynorphin B can directly enter the nucleus and bind to these nuclear KORs. ahajournals.org This binding activates a signaling cascade involving nuclear protein kinase C (PKC), which in turn stimulates the transcription of cardiogenic genes like GATA-4 and Nkx-2.5. ahajournals.orgahajournals.orgcapes.gov.br This intracrine loop, where Dynorphin B promotes its own gene expression as well as other cardiac-specific genes, acts as a feed-forward mechanism to amplify and synchronize the process of myocardial differentiation. psu.edunih.gov This nuclear signaling pathway appears to be highly specific for cardiogenesis, as Dynorphin B does not induce genes for other cell lineages like skeletal muscle or neurons. psu.edu

In animal models, dynorphins, including Dynorphin B, have been shown to influence hemodynamic parameters such as blood pressure and heart rate. annualreviews.orgnih.gov Studies involving the administration of dynorphins into specific brain regions of rats have demonstrated a general effect of lowering both blood pressure and heart rate. annualreviews.org

In hypertensive patients experiencing acute, stress-induced increases in blood pressure, plasma levels of Dynorphin B were found to be significantly elevated. ahajournals.org The administration of naloxone, an opioid receptor antagonist, led to a significant decrease in both blood pressure and heart rate in these patients, suggesting that the endogenous opioid system, including Dynorphin B, contributes to these pressor effects during stress. ahajournals.org Conversely, some studies in rats have shown that blocking KORs in the hippocampus can lead to an increase in blood pressure, indicating a complex and region-specific role for dynorphins in cardiovascular regulation. mdpi.com Dynorphin B also appears to play a role as an endogenous hypotensive peptide in healthy rats. nih.gov

Neurobiological Functions in the Central Nervous System of Animal Models

Dynorphin B and the broader dynorphin/KOR system are widely distributed in the central nervous system and play a crucial role in modulating neurotransmission and behavior. hmdb.canih.gov

The dynorphin/KOR system is a significant modulator of synaptic transmission, primarily acting to inhibit the release of various neurotransmitters. jneurosci.org A primary mechanism of action is through the activation of presynaptic KORs, which leads to a reduction in the release of neurotransmitters, including glutamate (B1630785) and GABA. frontiersin.orgnih.gov

For instance, in the hippocampus and other brain regions, activation of presynaptic KORs on glutamatergic terminals decreases the influx of calcium, which is essential for neurotransmitter release. nih.gov This results in a reduction of glutamate release, thereby dampening excitatory neurotransmission. nih.govjneurosci.orgresearchgate.net This presynaptic inhibition has been observed in various brain circuits, including those involving the amygdala, nucleus accumbens, and prefrontal cortex. frontiersin.org

While the predominant effect is presynaptic, dynorphins can also have postsynaptic effects. In some neurons, KOR activation can lead to the opening of potassium channels, causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential. nih.gov In the ventral pallidum, Dynorphin B has been shown to have opposing postsynaptic effects on different neuronal populations, attenuating inhibitory input to GABAergic neurons while potentiating it in glutamatergic neurons in drug-naive mice. jneurosci.org

Table 2: Modulation of Neurotransmitter Release by Dynorphin/KOR System in Animal Models

Neurotransmitter Effect of KOR Activation Brain Region Mechanism Reference
Glutamate Decreased Release Hippocampus, Amygdala, Nucleus Accumbens, Hypothalamus Presynaptic inhibition, reduction of Ca2+ influx nih.govfrontiersin.orgjneurosci.org
GABA Decreased Release Bed Nucleus of the Stria Terminalis (BNST), Central Amygdala Presynaptic inhibition frontiersin.orgnih.gov
Dopamine (B1211576) Decreased Release Substantia Nigra, Neostriatum Tonic inhibition psu.edu

The dynorphin/KOR system is deeply implicated in the neurobiology of stress, anxiety, and depression. nih.gov Stressful experiences, such as forced swimming or immobilization, have been shown to increase the levels of Dynorphin A and Dynorphin B in brain regions like the hippocampus, nucleus accumbens, and amygdala in rats. wikipedia.org

Activation of the dynorphin/KOR system is generally associated with negative emotional states, or dysphoria. nih.gov This system is believed to mediate the aversive aspects of stress. nih.gov For example, corticotropin-releasing factor (CRF), a key stress hormone, can trigger the release of dynorphin, leading to aversive behaviors in mice. wikipedia.org Pharmacological blockade of KORs or genetic deletion of the dynorphin gene can prevent these stress-induced negative behavioral effects. pnas.org

In the context of fear and anxiety, the dynorphin system appears to play a complex role. While global activation of KORs is generally anxiogenic, studies have shown that dynorphin signaling in specific brain circuits, like the central amygdala, can actually be anxiolytic and promote the discrimination of threats. eneuro.org Furthermore, mice lacking dynorphin show enhanced fear conditioning and delayed extinction of fear memories, suggesting that dynorphin signaling is critical for the regulation of fear responses. nih.gov

Involvement in Learning and Memory Processes

The role of dynorphin B and its related fragments in cognitive functions, particularly learning and memory, is complex, with studies reporting seemingly contradictory effects depending on the specific memory task and brain region being investigated. The dynorphin/kappa-opioid receptor (KOR) system is a key modulator of hippocampal function, a brain area critical for memory formation. unifr.ch

In tasks assessing spatial learning, such as the Morris water maze, dynorphin B has been shown to impair the acquisition of new information. unifr.chki.se Studies involving the infusion of dynorphin B into the CA3 region of the dorsal hippocampus in rats demonstrated a significant impairment in their ability to learn the location of a hidden platform. unifr.chki.se This detrimental effect on spatial acquisition was dose-dependent and could be completely blocked by the administration of a selective KOR antagonist, nor-binaltorphimine (nor-BNI), confirming the involvement of the kappa-opioid receptor. unifr.chki.se Interestingly, these studies noted that while the initial learning (acquisition) was impaired, memory retention, when tested 24 hours later, was not affected, suggesting a primary role in modulating the encoding of spatial memories rather than their long-term storage. ki.se This finding is consistent with observations that prodynorphin knockout mice exhibit an attenuation of age-related impairments in spatial learning. unifr.ch

Conversely, in a different memory paradigm, the passive avoidance test, which relies on aversive conditioning, dynorphins have been found to enhance memory retention. unifr.chnih.gov Intracerebroventricular (i.c.v.) injection of dynorphin B in mice prior to a training session led to a significant enhancement of memory, as measured by an increased step-through latency 24 hours later. unifr.chnih.gov This memory-enhancing effect was also blocked by the KOR antagonist nor-BNI, indicating that both the impairing and enhancing effects of dynorphin B on different memory tasks are mediated through the same receptor system. nih.gov This suggests that the influence of dynorphin B on memory is not a simple enhancement or impairment but rather a complex modulation that is highly dependent on the nature of the task and the underlying neural circuits involved.

Big dynorphin, the larger precursor peptide containing both dynorphin A and dynorphin B sequences, also enhances memory in the passive avoidance test, but its effect is mediated by NMDA receptors, highlighting the diverse mechanisms through which prodynorphin-derived peptides can influence cognition. nih.govwikipedia.org

Table 1: Effects of Dynorphin B on Learning and Memory in Experimental Models

Experimental Model Task Brain Region Observed Effect Receptor Mediation Reference(s)
Rat Morris Water Maze Dorsal Hippocampus (CA3) Impaired spatial acquisition Kappa-Opioid Receptor unifr.chki.se
Rat Morris Water Maze Dorsal Hippocampus (CA3) No effect on memory retention Kappa-Opioid Receptor ki.se

Influence on Motor Systems and Dopaminergic Pathways

Dynorphins, including dynorphin B, are recognized for their modulatory role in motor activity and their significant influence on the brain's dopaminergic systems, which are central to movement, motivation, and reward. annualreviews.orgcsuohio.edu The primary mechanism for this influence is the activation of kappa-opioid receptors (KORs), which are densely expressed in key areas of the dopaminergic circuitry, such as the nucleus accumbens (NAc) and the ventral tegmental area (VTA). nih.govjocmr.org

In the mesolimbic dopamine pathway, dynorphin functions as a critical negative feedback regulator. nih.gov When released from nerve terminals in the NAc, dynorphin acts on KORs located on dopaminergic nerve endings. nih.gov This activation inhibits the release of dopamine, thereby modulating reward-seeking behavior and motor output associated with it. nih.gov This regulatory role is crucial for maintaining homeostasis within the reward circuit. nih.gov

While the broader dynorphin family impacts motor control, specific effects can differ between fragments. For instance, studies examining the behavioral effects of big dynorphin found that it enhanced locomotor activity in an open field test. nih.gov However, in the same study, neither dynorphin A nor dynorphin B produced any significant changes in locomotor activity, suggesting that the larger precursor peptide may have unique functions or that the processing into smaller fragments alters its influence on motor behavior. nih.gov The effects of big dynorphin on locomotion were found to be mediated by NMDA receptors, further distinguishing its actions from the KOR-mediated effects typical of dynorphin A and B. nih.gov

Contribution to Homeostatic Regulation and Appetite Modulation

The dynorphin system is deeply involved in homeostatic processes, most notably the regulation of appetite and feeding behavior. jocmr.orgwikipedia.org Generally, activation of opioid systems is associated with an increase in food intake, and various dynorphin peptides have been investigated for their role as appetite stimulants. annualreviews.orgwikipedia.org However, research has yielded conflicting results regarding the specific effects of dynorphin B.

Several studies propose that dynorphins stimulate eating. annualreviews.orgwikipedia.org This effect is thought to be particularly pronounced in the context of stress-related or highly palatable "hedonic" eating, moving beyond simple homeostatic energy needs. nih.govwikipedia.org One report explicitly states that dynorphin B enhances food intake. capes.gov.br This aligns with the broader understanding of the opioid system's role in modulating the rewarding aspects of food consumption. jocmr.org Dynorphins are co-localized with other appetite-regulating neuropeptides, such as Neuropeptide Y (NPY), and food deprivation has been shown to increase levels of dynorphin in the hypothalamus, a key center for appetite control. nih.govwikipedia.org

In contrast, a key study using pigs as an experimental model for biomedical research reported that dynorphin B (also referred to as rimorphin) was ineffective at inducing feeding when injected intracerebroventricularly. nih.gov In this study, while longer fragments like dynorphin A (1-17) and (1-13) significantly stimulated food intake, dynorphin B and shorter dynorphin A fragments did not. nih.gov This discrepancy highlights the complexity of dynorphin's role in appetite regulation, which may be subject to species-specific differences or variations in experimental protocols.

Table 2: Experimental Findings on Dynorphin B and Appetite Modulation

Experimental Model Compound Observed Effect on Feeding Reference(s)
General (Review) Dynorphins Stimulates food intake annualreviews.orgwikipedia.org
General (Review) Dynorphin B Enhances food intake capes.gov.br
Pig Dynorphin B (Rimorphin) Ineffective at inducing feeding nih.gov

Anticonvulsant Effects via KOR Activation

A significant body of research has established dynorphins as potent endogenous anticonvulsants, with their primary mechanism of action being the activation of the kappa-opioid receptor (KOR). embopress.orgnih.gov Dynorphins are expressed in brain regions susceptible to seizure activity, such as the hippocampus, and are released during periods of intense neuronal firing, like those that occur at the onset of a seizure. embopress.orgfrontiersin.org

The activation of KORs by dynorphins leads to a dampening of neuronal excitability. embopress.org At a cellular level, KOR activation stimulates voltage-gated potassium channels and inhibits voltage-gated calcium channels, resulting in hyperpolarization of the neuronal membrane. nih.govembopress.org This makes neurons less likely to fire, thereby preventing seizure development and propagation. embopress.org The net effect of the prodynorphin system, despite potential minor pro-convulsant effects via other opioid receptors, is overwhelmingly anticonvulsant and mediated via KOR. oup.comoup.com

Experimental evidence strongly supports this role. Studies using dynorphin-deficient mice have shown that these animals have a significantly lower seizure threshold and experience more rapid kindling, a model for the development of epilepsy. oup.comoup.com This increased susceptibility to seizures can be completely rescued by the administration of a specific KOR agonist, but not by agonists for mu or delta opioid receptors, confirming that the anticonvulsant action is KOR-specific. oup.com Furthermore, in models of temporal lobe epilepsy, dynorphin levels are often found to be reduced in epileptic tissue, suggesting that a deficit in this endogenous protective system contributes to neuronal over-excitability. embopress.org Gene therapy approaches aimed at increasing the availability of dynorphin in the hippocampus have shown promise in suppressing seizures in drug-resistant epilepsy models. embopress.orgfrontiersin.org

Immunomodulation and Inflammatory Responses in Preclinical Settings

The dynorphin system, including its various fragments, plays a significant role in modulating the immune system and inflammatory responses. researchgate.net These peptides can exert both pro- and anti-inflammatory effects, often dependent on the specific fragment, the cellular context, and the nature of the inflammatory stimulus. Dynorphins and KORs are expressed in various immune cells, including monocytes, macrophages, and lymphocytes, providing a direct pathway for their immunomodulatory actions. csuohio.edutranspopmed.orgfrontiersin.org

In several preclinical models, dynorphins have demonstrated potent anti-inflammatory properties. A key mechanism underlying this effect is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govnih.gov In lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1), dynorphin 1-17 and a range of its N-terminal fragments significantly reduced the translocation of the NF-κB/p65 subunit to the nucleus. nih.gov This, in turn, leads to a decrease in the production and release of major pro-inflammatory cytokines, including Interleukin-1beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov These inhibitory effects were reversed by a selective KOR antagonist, indicating a KOR-mediated pathway. nih.gov

The metabolism of dynorphin itself is influenced by the inflammatory environment. In tissues from patients with chronic rhinosinusitis, the rate of dynorphin 1-17 breakdown was significantly affected by the pH and the severity of inflammation, generating a unique profile of fragments that could further modulate the local immune response. researchgate.net However, the role of dynorphins is not exclusively anti-inflammatory. In certain contexts, such as in the inner ear following acoustic overstimulation, dynorphins have been implicated in mediating an inflammatory response and potentiating excitotoxicity. physiology.org Additionally, some reports indicate that dynorphins can stimulate the release of superoxide (B77818) from monocytes and macrophages, a process involved in oxidative disinfection. transpopmed.org The effect of dynorphin B on the phagocytic activity of macrophages was reported to be weaker than that of dynorphin A. transpopmed.org

Role in Tumor Biology and Cell Growth Regulation

The involvement of the dynorphin system in cancer biology and cell growth is an emerging area of research, with evidence suggesting a complex and potentially bimodal role. Opioid peptides can influence tumor progression, and both opioid receptors and dynorphin peptides have been identified in various tumor tissues. annualreviews.orgnih.gov

Studies have reported alterations in dynorphin levels in both the brain and tumor tissues during cancer progression. For example, in rat models of mammary tumors, dynorphin levels in the pituitary and hypothalamus were found to decrease during tumor formation. annualreviews.org Conversely, high levels of dynorphin A-(1-17) and dynorphin A-(1-8) have been detected directly within tumor tissue, suggesting a local role in the tumor microenvironment. annualreviews.org

In vitro studies have provided more direct evidence of dynorphin's effects on cancer cells. In a study on non-small-cell lung cancer (NSCLC) cells, dynorphin B was found to block the formation of cyclic AMP (cAMP), a key intracellular signaling molecule involved in cell growth and proliferation. nih.gov Furthermore, dynorphin immunoreactivity was observed in cancer cells infiltrating human lung tissues. nih.gov This suggests that dynorphin peptides, potentially including dynorphin B, can directly modulate signaling pathways within cancer cells. Opioid receptor agonists have been shown to block the growth of some tumor cells, indicating a potential therapeutic avenue. nih.gov However, it is also important to note that under certain conditions, such as stress, opioid peptides have been implicated in enhancing tumor growth, highlighting the complexity of their role in oncology. nih.gov

Beyond cancer, dynorphins are involved in fundamental processes of cell growth and differentiation. In embryonic stem cells, dynorphin B was shown to promote cardiogenesis by activating the transcription of genes essential for cardiac development, underscoring its capacity to regulate cell lineage determination. ahajournals.org

Advanced Academic Research Methodologies for Investigating Dynorphin B 5 9

Molecular and Cellular Biology Techniques

To further understand the cellular consequences of Dynorphin (B1627789) B (5-9) activity, molecular and cellular biology techniques are employed to examine protein expression, signaling pathway activation, and the subcellular localization of receptors and associated proteins.

Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. In the context of Dynorphin B (5-9) research, it can be used in several ways. For instance, to study receptor downregulation, cells can be treated with the peptide over time, and the total amount of receptor protein can be measured. To ensure that changes in protein levels are due to degradation and not reduced synthesis, cells are often pre-treated with a protein synthesis inhibitor like cycloheximide. elifesciences.org

Furthermore, immunoblotting is instrumental in studying the activation of downstream signaling pathways. This is achieved by using antibodies that specifically recognize the phosphorylated (and thus activated) forms of signaling proteins. For example, the activation of mitogen-activated protein kinases (MAPKs) like ERK, or pathways involved in cell survival such as the PI3K/Akt pathway, can be assessed by blotting for phospho-ERK or phospho-Akt. imrpress.com This allows researchers to dissect the specific intracellular cascades triggered by Dynorphin B (5-9) binding to its receptor. nih.gov

Confocal microscopy provides high-resolution images of fluorescently labeled molecules within cells, enabling the visualization of their subcellular localization. evidentscientific.com Live-cell imaging, a specialized form of confocal microscopy, allows for the tracking of these molecules in real-time within living cells. nih.gov

These techniques are invaluable for studying the trafficking of opioid receptors following agonist binding. Receptors can be tagged with fluorescent proteins, such as Green Fluorescent Protein (GFP), or labeled with fluorescently tagged antibodies. evidentscientific.comnih.gov Upon stimulation with Dynorphin B (5-9), the process of receptor internalization (endocytosis) can be observed as the fluorescence moves from the cell surface to intracellular compartments like endosomes. nih.gov

Researchers can also use specific fluorescent markers for different organelles to determine the fate of the internalized receptors. For example, co-localization with Rab11-positive endosomes would suggest the receptor is being recycled back to the cell surface, while co-localization with lysosomal markers (like LysoTracker) indicates it is targeted for degradation. elifesciences.orgnih.govdovepress.com Studies have used these methods to show that different dynorphin peptides can drive KOR to distinct intracellular locations, with Dynorphin B promoting receptor recycling while Dynorphin A leads to degradation. elifesciences.orgelifesciences.org This differential trafficking can have significant implications for the duration and nature of the cellular signal. elifesciences.orgnih.gov Three-dimensional visualization can further confirm the intracellular location of internalized vesicles relative to cellular structures like the nucleus. d-nb.info

Gene Expression Analysis (e.g., RT-qPCR, In Situ Hybridization)

The investigation of Dynorphin B (5-9) at the genetic level primarily involves the analysis of its precursor, the prodynorphin (PDYN) gene. Methodologies such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and in situ hybridization are fundamental in quantifying and localizing the messenger RNA (mRNA) that encodes the precursor protein from which all dynorphin peptides, including Dynorphin B, are derived.

Studies on cultured cardiac myocytes have utilized solution hybridization RNase protection assays, a technique related to RT-qPCR, to quantify prodynorphin mRNA levels. wikipedia.org These investigations have revealed that cellular stressors, such as high potassium chloride (KCl) concentrations, can dynamically regulate PDYN gene expression. For instance, a 4-hour exposure to high KCl resulted in a significant increase in prodynorphin mRNA, which was followed by a progressive downregulation with longer exposure times. wikipedia.org This change in gene expression directly correlates with the secretion of immunoreactive Dynorphin B, demonstrating a clear link between PDYN mRNA levels and the availability of the functional peptide. wikipedia.org

Furthermore, research in embryonic stem cells indicates that Dynorphin B can exert a positive feedback effect on its own synthesis. nih.gov Nuclear application of Dynorphin B was found to enhance the transcription rate of the prodynorphin gene itself, suggesting a feed-forward mechanism that could amplify its biological effects, such as the promotion of cardiogenesis. nih.gov In situ hybridization techniques are employed to visualize the specific anatomical locations of prodynorphin mRNA expression within tissues like the brain and spinal cord, providing crucial context for the potential sites of Dynorphin B (5-9) action. dovepress.com Analysis of the human PDYN gene has identified it as a hub associated with various neurological and psychiatric conditions, and its expression is subject to complex epigenetic and transcriptional control. nih.gov

Table 1: Regulation of Prodynorphin (PDYN) Gene Expression This interactive table summarizes key findings on the modulation of the gene encoding the precursor for Dynorphin B.

Experimental ModelMethodModulatorObservationReference
Cultured Rat Ventricular MyocytesRNase Protection AssayHigh KCl (4 hours)Marked increase in cellular prodynorphin mRNA. wikipedia.org
Cultured Rat Ventricular MyocytesRNase Protection AssayHigh KCl (6-24 hours)Progressive down-regulation of prodynorphin mRNA. wikipedia.org
GTR1 Embryonic Stem CellsNuclear Run-on AnalysisDynorphin BEnhanced rate of prodynorphin gene transcription. nih.gov
Rat Spinal CordNot SpecifiedPeripheral InflammationIncreased prodynorphin mRNA levels. dovepress.com

Electrophysiological Techniques

Patch-Clamp Recordings for Ion Channel Modulation and Synaptic Transmission

Electrophysiological techniques, particularly patch-clamp and voltage-clamp recordings, have been instrumental in elucidating the direct effects of dynorphin peptides on neuronal excitability. These methods allow for precise measurement of ion flow across cell membranes, revealing how Dynorphin B modulates specific ion channels and shapes synaptic communication.

Studies using dorsal root ganglion (DRG) neurons have shown that Dynorphin B, acting via kappa opioid receptors, reduces the duration of calcium-dependent action potentials. umich.edunih.gov This effect is attributed to a decrease in voltage-dependent calcium conductance. umich.edunih.gov The action of Dynorphin B was distinct from that of other opioids like Leu-enkephalin, as its effects persisted even when potassium channels were blocked, pointing to a primary action on calcium channels. umich.edunih.gov

In the hippocampus, a brain region critical for learning and memory, Dynorphin B has been shown to modulate a voltage-dependent potassium current known as the M-current (IM) in CA3 pyramidal neurons. capes.gov.brjneurosci.org Low concentrations (20-100 nM) of Dynorphin B markedly augmented the M-current, which would lead to a decrease in neuronal excitability. capes.gov.brjneurosci.org This inhibitory effect on hippocampal neurons contributes to the broader role of the dynorphin system in modulating synaptic plasticity. Endogenously released dynorphins, including Dynorphin B, inhibit excitatory neurotransmission and can block the induction of long-term potentiation (LTP), a cellular correlate of memory formation. nih.govnih.govjneurosci.org This is achieved presynaptically by reducing neurotransmitter release from terminals like the perforant path afferents to the dentate gyrus. nih.govnih.govjneurosci.org

Table 2: Electrophysiological Effects of Dynorphin B This interactive table outlines the observed effects of Dynorphin B on ion channels and synaptic events in different neuronal populations.

PreparationTechniqueTargetEffectReference
Mouse Dorsal Root Ganglion (DRG) NeuronsVoltage ClampVoltage-dependent Ca2+ channelsDecreased inward calcium current. umich.edunih.gov
Rat Hippocampal CA3 Pyramidal NeuronsVoltage ClampM-current (K+ channel)Marked augmentation at low concentrations (20-100 nM). capes.gov.brjneurosci.org
Guinea Pig Hippocampal Dentate GyrusField RecordingsExcitatory Postsynaptic Potentials (EPSPs)Reduced excitatory synaptic transmission. nih.govjneurosci.org
Guinea Pig Hippocampal Dentate GyrusField RecordingsLong-Term Potentiation (LTP)Blocked induction of LTP. nih.gov

In Vivo Animal Models and Genetic Approaches

Application in Transgenic and Knockout Animal Models (e.g., Prodynorphin-deficient mice)

The development of transgenic and knockout animal models has been pivotal for understanding the physiological and behavioral roles of the dynorphin system. Prodynorphin-deficient (knockout) mice (Pdyn-KO), which lack the gene for the precursor of all dynorphin peptides, including Dynorphin B, are a cornerstone of this research.

Behavioral characterization of Pdyn-KO mice has consistently revealed an anxiolytic-like (less anxious) phenotype. nih.govresearchgate.net Compared to their wild-type littermates, these mice spend significantly more time in the open, more aversive areas of testing arenas like the open field and the elevated plus maze. nih.govresearchgate.netplos.org This suggests that the endogenous dynorphin system normally contributes to an anxiogenic (anxiety-promoting) state. plos.orgplos.org The phenotype of the knockout mice can be mimicked in wild-type animals by administering a kappa opioid receptor antagonist and, conversely, can be reversed in the knockout mice by treatment with a kappa agonist, confirming the specificity of the effect. nih.govresearchgate.net

These models have also been crucial in addiction research. For example, Pdyn-KO mice show an increased sensitivity to the reinforcing properties of nicotine (B1678760) at low doses in self-administration paradigms. oup.com This finding points to a specific role for endogenous dynorphins in modulating the aversive effects of drugs of abuse. oup.com Studies on Pdyn-KO mice also investigate energy homeostasis, revealing that the absence of dynorphins can lead to reduced fat mass and increased weight loss during fasting. oup.com The interpretation of data from these models must consider potential compensatory changes in other opioid receptor systems. plos.org

Table 3: Phenotypic Observations in Prodynorphin Knockout (Pdyn-KO) Mice This interactive table summarizes key behavioral and physiological findings from studies using mice lacking the prodynorphin gene.

Behavioral/Physiological DomainTest/ParadigmKey Finding in Pdyn-KO MiceInterpretationReference
AnxietyOpen Field Test, Elevated Plus MazeIncreased exploration of open/averse areas.Anxiolytic-like phenotype; endogenous dynorphins are anxiogenic. nih.govresearchgate.netplos.org
AddictionNicotine Self-AdministrationIncreased acquisition at low nicotine doses.Dynorphins modulate the aversive properties of nicotine. oup.com
StressForced Swim Test, Tail Suspension TestVaried results, suggesting complex role.Role in stress response may be dependent on genetic background and sex. plos.orgplos.org
Energy HomeostasisFasting/RefeedingReduced fat mass, increased weight loss during fasting.Dynorphins are involved in the regulation of energy balance. oup.com

Stereotaxic Administration (e.g., Intrathecal, Intracerebroventricular) for Regional Specificity

Stereotaxic administration allows for the direct injection of compounds into specific brain regions or into the cerebrospinal fluid (via intracerebroventricular or intrathecal routes), providing critical information on the site-specific actions of peptides like Dynorphin B. This technique bypasses the blood-brain barrier and allows researchers to correlate distinct anatomical areas with specific physiological or behavioral outcomes.

Studies investigating the role of dynorphins in feeding behavior have used intracerebroventricular (ICV) injections in pigs. These experiments demonstrated that while Dynorphin A fragments potently induced feeding, Dynorphin B (also known as rimorphin) was ineffective at the same dose. nih.gov This highlights a significant functional differentiation among the products of the prodynorphin gene. Similarly, when examining cerebrovascular effects, direct application to isolated rat cerebral arteries showed that Dynorphin A fragments induced strong vasoconstriction, whereas Dynorphin B had no significant effect. plos.org

Intrathecal administration, which targets the spinal cord, has been used to probe the role of dynorphins in pain processing. While intrathecal Dynorphin A can produce complex, dose-dependent effects, including analgesia and hyperalgesia, these studies underscore the importance of the dynorphin system in spinal sensory modulation. dovepress.com The differential effects observed following regional administration demonstrate that the biological activity of Dynorphin B can be highly dependent on the specific neuronal circuits and receptor populations present in the targeted area.

Microdialysis for Endogenous Peptide Level Monitoring

Microdialysis is a powerful in vivo technique used to sample and measure the concentration of endogenous substances, including neuropeptides, directly from the extracellular fluid of discrete brain regions in awake, freely-moving animals. This methodology provides a real-time window into the neurochemical dynamics of the dynorphin system in response to various stimuli.

While the specific detection of the Dynorphin B (5-9) fragment via microdialysis is not commonly reported, studies have successfully measured the release of other dynorphin peptides, such as Dynorphin A(1-8). nih.gov For example, using microdialysis probes placed in the nucleus accumbens of rats, researchers found that administration of high doses of alcohol caused a transient increase in the extracellular levels of Dynorphin A(1-8). nih.gov This suggests that dynorphin release in this brain region, which is critical for reward and aversion, may contribute to the aversive properties of high-dose alcohol. nih.gov

Another study used microdialysis in the rat hippocampus to show that administration of Dynorphin A(1-17) caused a marked, dose-dependent increase in the extracellular levels of the excitatory amino acids glutamate (B1630785) and aspartate. jneurosci.orgjneurosci.org This demonstrates that in addition to direct receptor-mediated effects, dynorphins can modulate brain function by influencing the release of other neurotransmitters. The development of advanced techniques combining microdialysis with optogenetics (opto-dialysis) and highly sensitive mass spectrometry further enhances the ability to precisely measure the release of specific opioid peptides, including dynorphins, during targeted neuronal activation. elifesciences.org

Future Directions and Emerging Research Avenues for Dynorphin B 5 9

Dissecting the Unique Pharmacological and Functional Profile of Dynorphin (B1627789) B (5-9) Compared to Longer Dynorphin Peptides

The dynorphin peptide family arises from the precursor protein prodynorphin. wikipedia.org Post-translational processing by enzymes like proprotein convertase 2 (PC2) cleaves prodynorphin into several active peptides, including Dynorphin A, Dynorphin B, and α/β-neoendorphin. wikipedia.org Incomplete processing can also yield "big dynorphin," a 32-amino acid peptide containing the sequences of both Dynorphin A and Dynorphin B. wikipedia.org

A primary future goal is to delineate the specific pharmacological signature of the shorter Dynorphin B (5-9) fragment in comparison to its larger counterparts. Longer dynorphins are known for their high proportion of basic and hydrophobic amino acid residues and their primary activity at the kappa-opioid receptor (KOR). wikipedia.org Research will need to systematically compare the receptor binding affinities, selectivity, and functional efficacies of Dynorphin B (5-9) against full-length Dynorphin B and Dynorphin A at all opioid receptor subtypes (kappa, mu, delta). This will clarify whether the (5-9) fragment retains the canonical KOR agonism of its parent peptide or if it possesses a novel pharmacological profile, potentially interacting with other receptors or acting as a biased agonist.

Comprehensive Characterization of Novel Non-Opioid Receptor Interactions and Their Signaling Transduction

While dynorphins are classically defined by their interaction with opioid receptors, an exciting avenue of research is the exploration of their potential non-opioid targets. Future studies must investigate whether Dynorphin B (5-9) can bind to and modulate other receptor systems, such as G-protein coupled receptors (GPCRs), ion channels, or other cell surface proteins. Characterizing these novel interactions will be crucial. Should such interactions be identified, subsequent research will need to map the downstream signal transduction pathways they activate, which may differ significantly from the canonical G-protein signaling associated with opioid receptors.

High-Resolution Structural Studies of Dynorphin B (5-9) Bound to Opioid Receptors (e.g., Cryo-EM, NMR)

Understanding the precise molecular interactions between a ligand and its receptor is fundamental to pharmacology and drug design. A critical future direction is to obtain high-resolution three-dimensional structures of Dynorphin B (5-9) in complex with opioid receptors, particularly the kappa-opioid receptor. Techniques such as cryo-electron microscopy (Cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental. These structural studies would reveal the specific amino acid residues involved in binding, the conformational changes induced in the receptor upon binding, and the structural basis for its functional activity. Such information is invaluable for understanding its unique properties and for the rational design of new therapeutic agents.

Advanced Investigations into Intracrine and Nuclear Actions of Dynorphin B Peptides

A paradigm-shifting area of peptide research is the concept of "intracrine" signaling, where peptides act within the cell that synthesizes them. nih.govnih.govwikipedia.org Extensive research has revealed that Dynorphin B can function as an intracrine molecule, localizing to the cell nucleus and directly influencing gene transcription. nih.govahajournals.orgahajournals.org This mechanism has been particularly studied in the context of cardiac cell differentiation. ahajournals.orgahajournals.orgnih.gov

Future investigations will need to build upon these findings, specifically examining the role of Dynorphin B fragments. Studies have shown that opioid binding sites exist on cell nuclei and that direct application of Dynorphin B to isolated nuclei can activate the transcription of key developmental genes, such as GATA-4 and Nkx-2.5. ahajournals.orgahajournals.orgcapes.gov.br This transcriptional activation is mediated through nuclear opioid receptors and the subsequent activation of nuclear Protein Kinase C (PKC). ahajournals.orgnih.govmdpi.com A remarkable finding is that Dynorphin B can also enhance the transcription of its own precursor gene, prodynorphin, creating a positive feed-forward loop that amplifies and sustains the signaling cascade. nih.govahajournals.org Advanced research should aim to determine if Dynorphin B (5-9) or other metabolites are the ultimate effectors in this nuclear pathway and to identify the full spectrum of genes regulated by this intracrine system in various cell types.

Table 1: Summary of Research Findings on the Intracrine Actions of Dynorphin B

Research FindingImplicationSupporting Evidence
Nuclear Localization Dynorphin B can be found within the cell, specifically in and around the nucleus, suggesting an intracellular site of action.Immunoreactive Dynorphin B has been detected in the nucleus of embryonic stem cells and cardiomyocytes. ahajournals.orgahajournals.orgmdpi.com
Nuclear Receptors Specific opioid binding sites (receptors) are present on the nucleus, providing a target for intracrine dynorphins.Opioid binding sites, including those for KOR ligands, have been identified in highly purified nuclei from myocardial and embryonic stem cells. ahajournals.orgnih.govcapes.gov.br
Gene Transcription Regulation Nuclear Dynorphin B directly activates the transcription of specific genes involved in cell development.Direct exposure of isolated nuclei to Dynorphin B stimulates the transcription of cardiogenic genes like GATA-4 and Nkx-2.5. ahajournals.orgcapes.gov.brmdpi.com
Signal Transduction Pathway The intracrine action is mediated by the activation of nuclear Protein Kinase C (PKC).Dynorphin B increases nuclear PKC activity, and PKC inhibitors block the peptide's effect on gene transcription. ahajournals.orgnih.govmdpi.com
Feed-Forward Loop Dynorphin B promotes the transcription of its own precursor gene, amplifying its biological effect.Nuclear exposure to Dynorphin B enhances the transcription rate of the prodynorphin gene. nih.govahajournals.org

Development of Peptidomimetic or Small-Molecule Modulators Targeting Dynorphin B (5-9) Relevant Pathways

The ultimate translational goal of this research is the development of novel therapeutics. Based on a detailed understanding of the unique pathways modulated by Dynorphin B (5-9), future efforts can focus on creating peptidomimetics (peptide-like molecules with improved stability and bioavailability) or small-molecule drugs that can selectively target these pathways. For instance, if the intracrine nuclear signaling pathway proves to be a key driver of tissue regeneration, molecules could be designed to specifically activate this pathway while avoiding the side effects associated with widespread opioid receptor activation. Related research has explored synthetic intracrines, such as hyaluronan mixed esters of butyric and retinoic acids, which can promote prodynorphin gene expression and subsequent cardiogenesis, demonstrating the feasibility of externally modulating these intracellular systems. nih.govmdpi.com The development of modulators specific to Dynorphin B (5-9) represents a sophisticated, next-generation approach to drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.